8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen heteroatoms. The substituents include a tosyl (p-toluenesulfonyl) group at position 4 and a (2-methoxy-5-methylphenyl)sulfonyl group at position 6. These sulfonyl moieties enhance metabolic stability and influence receptor-binding affinity due to their electron-withdrawing properties .
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S2/c1-17-4-7-19(8-5-17)31(25,26)24-14-15-30-22(24)10-12-23(13-11-22)32(27,28)21-16-18(2)6-9-20(21)29-3/h4-9,16H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXCVHISFNAGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a novel spirocyclic compound notable for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex spirocyclic structure characterized by a diazaspirodecane core linked to sulfonyl groups. Its unique configuration may confer specific binding properties to biological targets, making it a subject of interest in medicinal chemistry.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl groups may interact with enzyme active sites, inhibiting their function. For example, studies have shown that similar diazaspiro compounds can act as inhibitors for soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation .
- Receptor Modulation : The rigid structure of the spirocyclic framework enhances binding affinity to specific receptors, potentially modulating their activity in various physiological processes.
Antihypertensive Effects
Recent studies have demonstrated that derivatives of diazaspiro compounds can effectively lower blood pressure in hypertensive models. For instance, oral administration of certain derivatives resulted in significant reductions in blood pressure in spontaneously hypertensive rats .
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by antagonizing lymphocyte function-associated antigen-1 (LFA-1), which is crucial in immune responses .
Case Studies
- Hypertension Treatment : A study involving 2,8-diazaspiro[4.5]decane-based urea derivatives found that these compounds significantly reduced mean arterial pressure in hypertensive rat models. This suggests that the spirocyclic structure may enhance pharmacological efficacy against hypertension .
- Inflammation Modulation : Another investigation highlighted the anti-inflammatory potential of related compounds, showing their ability to inhibit key inflammatory pathways, thus providing a basis for further exploration in inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
3-oxa-1,8-diazaspiro[4.5]decan-2-one () introduces a ketone group, which may improve blood-brain barrier penetration relative to non-ketone analogs .
Substituent Effects: Tosyl vs. Aryl Sulfonyl Groups: The (2-methoxy-5-methylphenyl)sulfonyl substituent in the target compound may confer unique electronic effects compared to simpler aryl sulfonates (e.g., 4-methoxyphenyl in ), influencing receptor binding kinetics .
Synthetic Accessibility :
- Sulfonamide coupling (e.g., sodium ethoxide-mediated reactions in –2) is a common strategy for spirocyclic sulfonyl derivatives. However, the target compound’s synthesis likely requires multi-step optimization due to steric hindrance from its substituents .
The target’s dual sulfonyl groups may mimic these interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
